molecular formula C9H12FO3P B3034322 Dimethyl (4-fluorobenzyl)phosphonate CAS No. 156745-59-4

Dimethyl (4-fluorobenzyl)phosphonate

Cat. No. B3034322
M. Wt: 218.16 g/mol
InChI Key: PXRXOCSAKCSLKQ-UHFFFAOYSA-N
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Description

Dimethyl (4-fluorobenzyl)phosphonate is a compound that can be associated with various phosphonate derivatives, which are of interest due to their potential applications in different fields, including materials science and medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds and their synthesis, structure, and properties are discussed, which can provide insights into the characteristics of dimethyl (4-fluorobenzyl)phosphonate.

Synthesis Analysis

The synthesis of related phosphonium salts and phosphonates is described in several papers. For instance, 4-fluorobenzyltriphenylphosphonium chloride was synthesized and its crystal structure confirmed by XRD and spectral analyses . Another study reports the synthesis of various fluorobenzyl triarylphosphonium ions, which are structurally related to dimethyl (4-fluorobenzyl)phosphonate . Additionally, the synthesis of dimethyl (3-benzoyl-2,2,2-trimethoxy-5-phenyl-2,3-dihydro-1,2λ5-oxaphosphol-4-yl)phosphonate was achieved in high yield through a reaction involving dibenzoylacetylene and 1-methylimidazole-2-thiol . These methods could potentially be adapted for the synthesis of dimethyl (4-fluorobenzyl)phosphonate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction (XRD). For example, the structure of 4-fluorobenzyltriphenylphosphonium chloride was found to have a triclinic crystal structure . Optical resolution of dimethyl α-hydroxy-arylmethylphosphonates was achieved, and the stereostructure of the resulting compounds was established by X-ray measurements . The crystal structure of a related compound, 2-methylpropan-2-aminium methyl ((4-fluorobenzamido)(4-fluorophenyl)methyl)phosphonate, was also determined, providing insights into the intermolecular interactions and hydrogen bonding .

Chemical Reactions Analysis

The reactivity of phosphonate compounds is highlighted in several studies. The Atherton-Todd reaction mechanism involving dimethyl phosphonate and chloro- and fluoro-substituted methanes was explored through an ab initio theoretical study, suggesting potential pathways for chemical transformations . The Kabachnik-Fields reaction was used to synthesize dimethyl amino(pyrene-1-yl)methylphosphonates, indicating the versatility of phosphonates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of related phosphonate compounds have been studied using various analytical techniques. Thermal characterization of 4-fluorobenzyltriphenylphosphonium chloride revealed its decomposition kinetics and estimated stability at room temperature . The specific heat capacity and change in enthalpy were calculated using DSC analysis . The radiosynthesis of fluorobenzyl triarylphosphonium ions provided information on their radiochemical yield and specific radioactivity, which are important parameters for potential applications in imaging .

Scientific Research Applications

Radiosynthesis Applications

Dimethyl (4-fluorobenzyl)phosphonate is utilized in the synthesis of radio-labelled compounds for imaging studies. For instance, the synthesis of 3-[18F]fluoropropyl-, 4-[18F]fluorobenzyl-triphenylphosphonium, and 4-[18F]fluorobenzyltris-4-dimethylaminophenylphosphonium cations, derived from no carrier added (nca) [18F]fluoride, demonstrates the compound's relevance in nuclear medicine and imaging technologies (Ravert, Madar, & Dannals, 2004).

Synthesis and Structure of Complexes

The compound plays a significant role in the formation of complex structures. For example, the reaction of (4-fluorobenzyl)triphenylphosphonium chloride with ruthenium(III) chloride hydrate produces complex compounds, which are studied for their structural characteristics using techniques like NMR spectroscopy and X-ray diffraction (Sharutin, Sharutina, Senchurin, & Kodess, 2017).

Antimicrobial Properties

Research on 3-phosphonic derivatives of chromone, synthesized from dimethyl (4-fluorobenzyl)phosphonate, has shown potential antimicrobial properties against various bacterial strains. This highlights its potential utility in developing new antimicrobial agents (Budzisz, Nawrot, & Małecka, 2001).

Synthesis of Phosphonates with Therapeutic Potential

In the field of medicinal chemistry, dimethyl (4-fluorobenzyl)phosphonate is used to synthesize compounds with potential therapeutic applications. For instance, a series of substituted phosphonates containing thiazolidinedione moiety has been synthesized, showing potential anti-diabetic activity (Sujatha et al., 2020).

Bioactivity in Fluorine Compounds

The compound is instrumental in synthesizing fluorine compounds containing isoxazolylamino and phosphonate groups. These synthesized compounds have been found to exhibit moderate anticancer activity in vitro (Song et al., 2005).

Adhesive and Anticorrosive Properties

In materials science, the compound contributes to enhancing adhesive and anticorrosive properties. For instance, blending statistical phosphonated copolymers with poly(vinylidene fluoride) (PVDF) using dimethyl (4-fluorobenzyl)phosphonate improves the adhesive and anticorrosive properties of fluoropolymers (Bressy-Brondino, Boutevin, Hervaud, & Gaboyard, 2002).

Safety And Hazards

The safety data sheet for a similar compound, Dimethyl methylphosphonate, indicates that it is combustible and may cause an allergic skin reaction . It is also suspected of causing genetic defects . It is recommended to obtain special instructions before use, avoid breathing mist or vapors, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(dimethoxyphosphorylmethyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FO3P/c1-12-14(11,13-2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRXOCSAKCSLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC1=CC=C(C=C1)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl (4-fluorobenzyl)phosphonate

Synthesis routes and methods I

Procedure details

A mixture of 4-fluorobenzyl bromide (4.86 g, 0.026M) and trimethylphosphite (10 mL, 0.085M) is heated at the reflux temperature for 48 hours. The solution is cooled and excess trimethylphosphite is removed under reduced pressure. The crude product is chromatographed over silica gel (40-63 mμ, 400 g, 45 mL fractions, ethyl acetate), eluting with ethyl acetate. Fractions 41-80 are combined, concentrated, and placed under vacuum for 36 hours. The product (4.52 g) is a colorless oil.
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-fluorobenzyl bromide (25 mL, 0.20 mol) was added to a stirred solution of trimethyl phosphite (35.9 mL, 0.30 mol) at ambient temperature, under a nitrogen atmosphere. The resulting solution was heated at 110° C. for six hours, and then at 90° C. overnight. The reaction mixture was allowed to cool to ambient temperature and then ethyl acetate (350 mL) was added. The solution was washed with saturated sodium bicarbonate (350 mL) and then with saturated brine (2×350 mL). The organic phase was dried with magnesium sulfate, filtered, and concentrated by rotary evaporation. The resulting crude product was purified by flash silica chromatography using 0-35% acetonitrile in ethyl acetate as eluant to yield (4-fluoro-benzyl)-phosphonic acid dimethyl ester (29.44 g, 135 mmol, 66% yield) as a colorless oil. 1H NMR (400 MHz, DMSO) δ 7.33-7.28 (m, 2H); 7.17-7.12 (dd, 2H); 3.61-3.58 (d, 6H); 3.31-3.24 (d, 2H); ESMS (m/z): (M+1)+ found, 219.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
35.9 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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